

A Technical Guide to the C49 and C54 Phases of Titanium Disilicide (TiSi₂)

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Compound of Interest

Compound Name: *Titanium disilicide*

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For Researchers in Materials Science and Microelectronics

This technical guide provides an in-depth comparison of the metastable C49 and stable C54 phases of **titanium disilicide** (TiSi₂), a critical material in the microelectronics industry. This document outlines their fundamental properties, the kinetics of the C49 to C54 transformation, and detailed protocols for their experimental characterization.

Introduction: The Significance of TiSi₂ Polymorphs

Titanium disilicide (TiSi₂) is a refractory metal silicide extensively used as an interconnect material and for gate electrodes in metal-oxide-semiconductor (MOS) transistors.^[1] Its prominence stems from its low electrical resistivity, high thermal stability, and excellent contact properties with silicon.^[1] During the fabrication of integrated circuits, particularly in a process known as self-aligned silicide (salicide), TiSi₂ forms in two primary polymorphic structures: a metastable, high-resistivity C49 phase and a thermodynamically stable, low-resistivity C54 phase.^{[1][2]}

The initial reaction between a thin titanium film and a silicon substrate at temperatures between 450°C and 650°C typically results in the formation of the C49 phase.^{[1][3]} A subsequent annealing step at higher temperatures (above 650°C) is required to transform the material into the desired C54 phase, which possesses a significantly lower electrical resistivity.^{[1][3]} Achieving a complete and uniform transformation from the C49 to the C54 phase is crucial for device performance, as the presence of residual C49 can lead to increased resistance and

negatively impact circuit speed.[2] This guide delves into the distinct characteristics of these two phases to provide a comprehensive resource for their study and application.

Comparative Properties: C49 vs. C54 TiSi₂

The C49 and C54 phases of TiSi₂ exhibit significant differences in their crystallographic, electrical, and thermodynamic properties. These distinctions are summarized in the tables below.

Crystallographic and Physical Properties

Property	C49-TiSi ₂	C54-TiSi ₂
Crystal Structure	Base-centered Orthorhombic[1][3][4]	Face-centered Orthorhombic[1][3][4][5]
Space Group	Cmc2 ₁ (No. 36)	Fddd (No. 70)[6]
Atoms per Unit Cell	12[3]	24[1][3][5]
Lattice Parameters	a = 0.3552 nm, b = 1.3759 nm, c = 0.3506 nm[4]	a = 0.8267 nm, b = 0.4800 nm, c = 0.8550 nm[4]
Stability	Metastable[1][3][4]	Thermodynamically Stable[1][3][4]
Melting Point (°C)	Lower than C54[7]	~1540[4]

Electrical and Thermal Properties

Property	C49-TiSi ₂	C54-TiSi ₂
Thin Film Resistivity (μΩ·cm)	60 - 90[2]	12 - 24[1][2][4]
Formation Temperature (°C)	450 - 650[1][3][4]	> 650[1][3][4]
Transformation Temperature (°C)	N/A	600 - 850 (transforms from C49)[1][8]
Activation Energy for C49 → C54 Transformation (eV)	N/A	5.6 - 5.7[2][9]
Thermal Stability	Lower	Higher

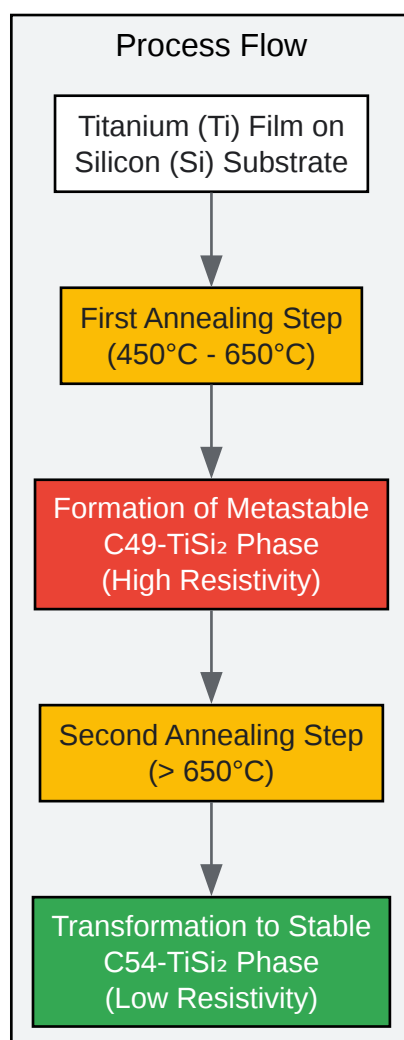
The C49 to C54 Phase Transformation

The transition from the metastable C49 phase to the stable C54 phase is a critical step in the fabrication of low-resistance contacts in semiconductor devices. This polymorphic transformation is a thermally activated process that occurs via nucleation and growth of the C54 phase within the existing C49 matrix.[9]

The transformation temperature is not a fixed value but is influenced by several factors, including:

- **Film Thickness:** The transformation temperature increases as the thickness of the TiSi_2 film decreases.[1][8]
- **Linewidth:** In patterned structures, narrower linewidths require higher annealing temperatures for a complete transformation, a phenomenon known as the "fine-line effect."
- **Substrate Orientation:** The transformation occurs at lower temperatures on Si(100) substrates compared to Si(111) substrates.[1][8]
- **Dopants and Impurities:** The presence of dopants in the silicon or impurities in the film can delay the formation of the C54 phase.

The logical flow of this transformation process is illustrated in the diagram below.



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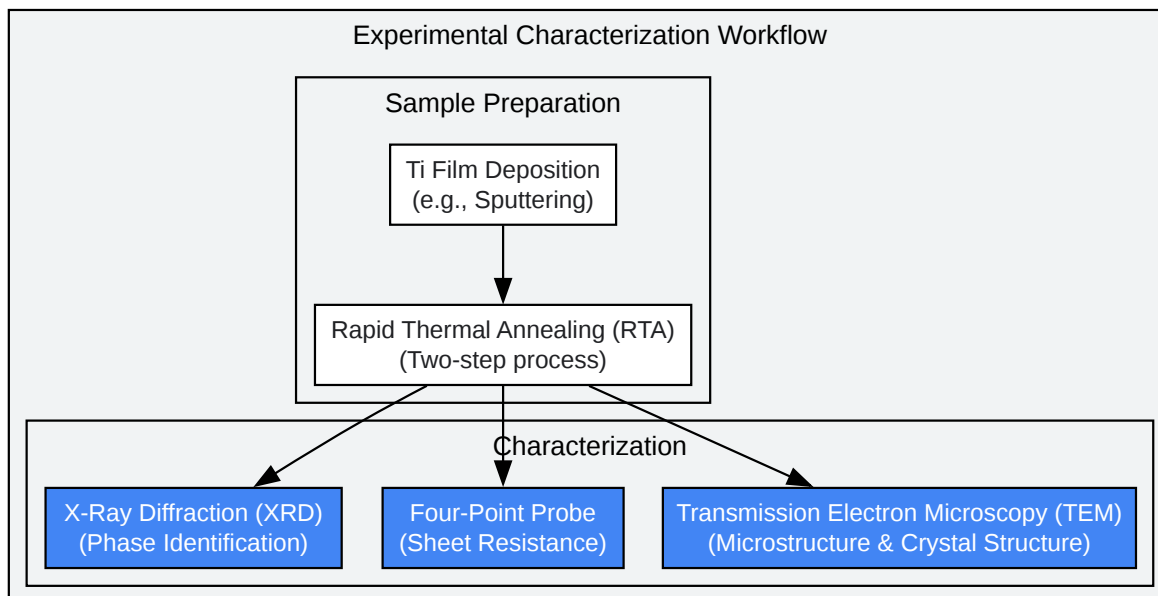
C49 to C54 TiSi₂ Phase Transformation Pathway.

Experimental Protocols

Characterizing the phases of **titanium disilicide** involves a suite of materials analysis techniques. Below are detailed methodologies for the key experiments used to identify and quantify the properties of C49 and C54 TiSi₂ thin films.

Experimental Workflow Overview

A typical workflow for the formation and characterization of TiSi₂ thin films involves deposition, annealing, and subsequent analysis to determine the resulting phases and their properties.



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Typical workflow for TiSi₂ film characterization.

X-Ray Diffraction (XRD) for Phase Identification

XRD is the primary non-destructive technique used to identify the crystalline phases present in the TiSi₂ film. The C49 and C54 structures have distinct diffraction patterns, allowing for their unambiguous identification.

Methodology:

- Instrument Setup:
 - Use a diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Configure the system for thin-film analysis, typically using a grazing incidence (GIXRD) setup or a standard Bragg-Brentano (θ - 2θ) geometry. GIXRD is often preferred for very thin films to maximize the diffraction signal from the film while minimizing the signal from the single-crystal silicon substrate.

- **Sample Mounting:** Securely mount the wafer or sample coupon on the sample stage, ensuring it is flat and at the correct height.
- **Scan Parameters:**
 - **2θ Range:** Scan a range that covers the major diffraction peaks for both C49 and C54 TiSi₂. A typical range is 20° to 60°.
 - **Step Size:** Use a small step size, such as 0.02°, for good resolution.
 - **Dwell Time:** Set an appropriate dwell time per step (e.g., 1-2 seconds) to achieve a good signal-to-noise ratio.
- **Data Acquisition:** Initiate the scan and collect the diffraction pattern.
- **Data Analysis:**
 - Import the collected data into a suitable analysis software.
 - Perform background subtraction to remove noise and amorphous contributions.
 - Compare the experimental peak positions and relative intensities to standard powder diffraction files (e.g., from the ICDD database) for C49-TiSi₂ and C54-TiSi₂ to identify the phases present. Key peaks for C54-TiSi₂ include the (311), (040), and (022) reflections, while the (131) is a characteristic peak for the C49 phase.

Four-Point Probe for Sheet Resistance Measurement

The four-point probe method is the standard for accurately measuring the sheet resistance of the TiSi₂ film, which directly correlates with the extent of the C49 to C54 transformation.

Methodology:

- **Instrument Setup:**
 - Use a four-point probe measurement system consisting of a probe head with four equally spaced, co-linear tungsten carbide needles, a current source, and a voltmeter.

- Ensure the probe tips are clean and sharp to make good ohmic contact with the silicide film.
- Sample Placement: Place the sample on an insulating stage directly beneath the probe head. The film must be on an insulating or a significantly more resistive substrate to prevent current leakage.[4]
- Probe Contact: Gently lower the probe head until all four probes make firm and simultaneous contact with the surface of the TiSi_2 film. Many systems use spring-loaded probes to ensure constant pressure.[4]
- Measurement:
 - The instrument applies a constant DC current (I) through the two outer probes.
 - The resulting voltage drop (V) across the two inner probes is measured.[10] Using separate probes for current injection and voltage measurement minimizes the influence of probe-to-film contact resistance on the measurement.[9]
- Calculation:
 - The sheet resistance (R_s) is calculated using the formula: $R_s = C * (V / I)$ where 'C' is a geometric correction factor.
 - For a large, thin film relative to the probe spacing, the correction factor C is approximately 4.532.[11] Correction factors may be required for measurements taken near the edge of a sample or on samples with finite dimensions.
 - The bulk resistivity (ρ) can be calculated if the film thickness (t) is known: $\rho = R_s * t$.

Transmission Electron Microscopy (TEM) for Microstructural Analysis

TEM provides high-resolution imaging and diffraction information, allowing for direct visualization of the film's microstructure, grain size, interface quality, and local crystal structure.

Methodology:

- Sample Preparation (Cross-Section): Preparing an electron-transparent sample from the bulk wafer is the most critical and challenging step.
 - Initial Sectioning: Cleave a small piece from the wafer of interest.
 - Sandwiching: Glue two pieces of the sample face-to-face using an appropriate epoxy, with the TiSi_2 film as the interface.
 - Slicing and Grinding: Slice a thin cross-section from the sandwich. Mechanically grind and polish this section to a thickness of approximately 20-30 μm .
 - Dimpling: Create a dimple in the center of the sample, thinning the central area to just a few micrometers.
 - Ion Milling: Use a precision ion milling system with low-energy argon ions at a shallow angle to sputter material away from the central dimpled area until a small hole appears. The region at the edge of this hole should be thin enough for electron transmission (<100 nm).[\[12\]](#)[\[13\]](#)
 - Alternative: Focused Ion Beam (FIB) milling can also be used to prepare site-specific TEM samples with high precision.[\[14\]](#)
- TEM Analysis:
 - Imaging: Load the prepared sample into the TEM. Use bright-field and dark-field imaging modes to observe the overall morphology, grain structure of the silicide film, and the TiSi_2/Si interface.
 - Selected Area Electron Diffraction (SAED): Obtain SAED patterns from specific regions of the film. The resulting diffraction spots or rings can be indexed to confirm the crystal structure (C49 or C54) of individual grains or the overall texture of the film.[\[13\]](#)
 - High-Resolution TEM (HRTEM): At very high magnifications, HRTEM can resolve the atomic lattice fringes of the silicide, providing definitive structural identification and allowing for the characterization of defects and interfaces at the atomic scale.[\[13\]](#)

Conclusion

The C49 and C54 phases of **titanium disilicide** possess distinct structural and electrical properties that are fundamental to their application in microelectronics. The high-resistivity C49 phase is a kinetically favored intermediate product, while the low-resistivity C54 phase is the desired final material for high-performance contacts and interconnects. A thorough understanding of the C49 to C54 transformation and the ability to precisely characterize these phases using techniques such as XRD, four-point probe measurements, and TEM are essential for the continued development and optimization of semiconductor devices. This guide provides a foundational reference for researchers and engineers working with this critical materials system.

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References

- 1. C49-C54 Titanium Disilicide (TiSi₂) [globalsino.com]
- 2. researchgate.net [researchgate.net]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. ossila.com [ossila.com]
- 5. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]
- 6. mp-2582: TiSi₂ (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
- 7. ossila.com [ossila.com]
- 8. X-MOL [x-mol.net]
- 9. dewesoft.com [dewesoft.com]
- 10. fytronix.com [fytronix.com]
- 11. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

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